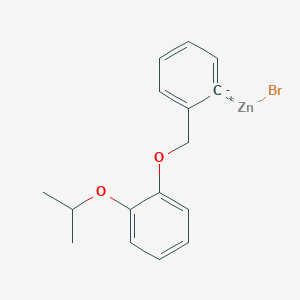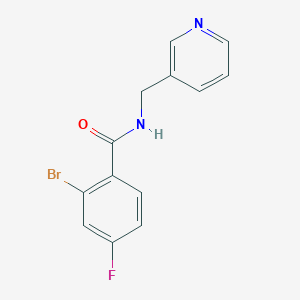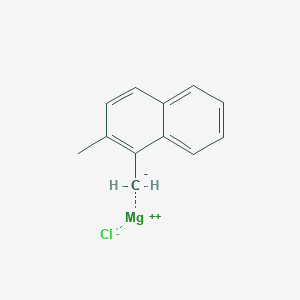
(2-Methyl-1-naphthyl)methylmagnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1-naphthyl)methylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and ability to introduce the 2-methyl-1-naphthyl group into various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-naphthyl)methylmagnesium chloride typically involves the reaction of 2-methyl-1-naphthylmethyl chloride with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2-Methyl-1-naphthylmethyl chloride+Mg→(2-Methyl-1-naphthyl)methylmagnesium chloride
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-1-naphthyl)methylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Resulting from substitution and coupling reactions.
Applications De Recherche Scientifique
(2-Methyl-1-naphthyl)methylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: Used to introduce the 2-methyl-1-naphthyl group into complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mécanisme D'action
The mechanism of action of (2-Methyl-1-naphthyl)methylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the transition state and facilitating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmagnesium chloride: A simpler Grignard reagent used for similar types of reactions.
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of the 2-methyl-1-naphthyl group.
Ethylmagnesium bromide: Used for introducing ethyl groups into organic molecules.
Uniqueness
(2-Methyl-1-naphthyl)methylmagnesium chloride is unique due to the presence of the 2-methyl-1-naphthyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful for synthesizing compounds where these properties are desired.
Propriétés
Formule moléculaire |
C12H11ClMg |
|---|---|
Poids moléculaire |
214.97 g/mol |
Nom IUPAC |
magnesium;1-methanidyl-2-methylnaphthalene;chloride |
InChI |
InChI=1S/C12H11.ClH.Mg/c1-9-7-8-11-5-3-4-6-12(11)10(9)2;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QZFAKHNLBBXPCQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)

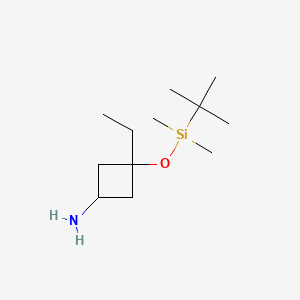
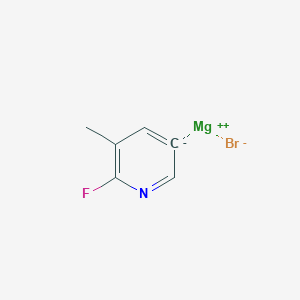
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
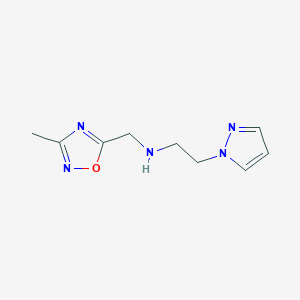
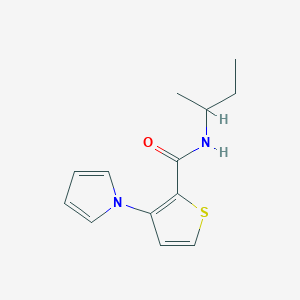
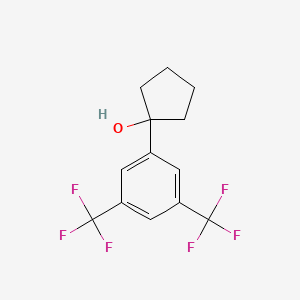
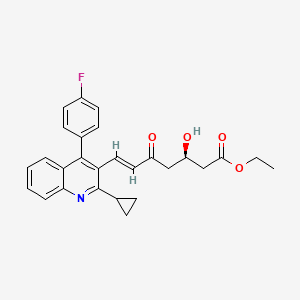
![2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
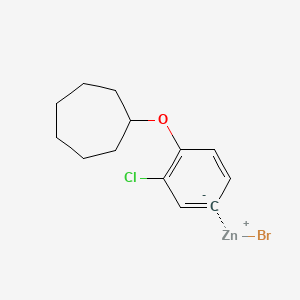
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)
